molecular formula C18H12N4O5 B13371813 1-(4-methoxy-3-nitrophenyl)-8-nitro-9H-beta-carboline

1-(4-methoxy-3-nitrophenyl)-8-nitro-9H-beta-carboline

Katalognummer: B13371813
Molekulargewicht: 364.3 g/mol
InChI-Schlüssel: WVLWHZHXOVJMMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-methoxy-3-nitrophenyl)-8-nitro-9H-beta-carboline is a complex organic compound that belongs to the beta-carboline family Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties

Vorbereitungsmethoden

The synthesis of 1-(4-methoxy-3-nitrophenyl)-8-nitro-9H-beta-carboline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a methoxy-substituted phenyl ring, followed by the formation of the beta-carboline core through cyclization reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the cyclization process. Industrial production methods may involve continuous-flow processes to enhance the efficiency and yield of the compound .

Analyse Chemischer Reaktionen

1-(4-methoxy-3-nitrophenyl)-8-nitro-9H-beta-carboline undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, which may have distinct biological activities.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. .

Wissenschaftliche Forschungsanwendungen

1-(4-methoxy-3-nitrophenyl)-8-nitro-9H-beta-carboline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-methoxy-3-nitrophenyl)-8-nitro-9H-beta-carboline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Vergleich Mit ähnlichen Verbindungen

1-(4-methoxy-3-nitrophenyl)-8-nitro-9H-beta-carboline can be compared with other beta-carboline derivatives, such as:

Eigenschaften

Molekularformel

C18H12N4O5

Molekulargewicht

364.3 g/mol

IUPAC-Name

1-(4-methoxy-3-nitrophenyl)-8-nitro-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C18H12N4O5/c1-27-15-6-5-10(9-14(15)22(25)26)16-18-12(7-8-19-16)11-3-2-4-13(21(23)24)17(11)20-18/h2-9,20H,1H3

InChI-Schlüssel

WVLWHZHXOVJMMV-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=NC=CC3=C2NC4=C3C=CC=C4[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.